
4-Triisopropylsilyloxybenzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solid Phase Organic Synthesis : A study by Swayze (1997) explored the use of electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde as linkers for solid-phase organic synthesis. The process involved reductive amination, leading to the formation of benzylic secondary amines and their subsequent conversion into various derivatives (Swayze, 1997).
Chromatographic Analysis : Korhonen and Knuutinen (1984) conducted gas-liquid chromatographic analyses to separate a mixture of chlorinated 4-hydroxybenzaldehydes, demonstrating the use of these compounds in analytical chemistry (Korhonen & Knuutinen, 1984).
Paired Electrolysis in Organic Synthesis : Sherbo et al. (2018) reported on the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, showcasing the application of 4-substituted benzaldehydes in electrosynthesis and catalysis (Sherbo et al., 2018).
Synthesis of Pharmaceuticals : Calzavara and McNulty (2011) described a convergent synthesis of the immunosuppressant FTY720 using 4-hydroxymethylbenzaldehyde as a key intermediate, indicating its role in pharmaceutical synthesis (Calzavara & McNulty, 2011).
Chemical Synthesis and Analysis : Yüksek et al. (2005) discussed the synthesis and non-aqueous medium titrations of new derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde, highlighting its importance in chemical synthesis and analysis (Yüksek et al., 2005).
Solution Thermodynamics : Wang, Xu, and Xu (2017) studied the solubility and solution thermodynamics of 4-hydroxybenzaldehyde, contributing to our understanding of its physical and chemical properties (Wang, Xu, & Xu, 2017).
Electrocatalytic Activity : Pariente et al. (1996) investigated the electrocatalytic activity of films derived from dihydroxybenzaldehydes towards NADH oxidation, suggesting potential applications in biosensor development (Pariente et al., 1996).
Propriétés
IUPAC Name |
4-tri(propan-2-yl)silyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIGJZUSZSKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trisisopropylsilyloxy)benzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

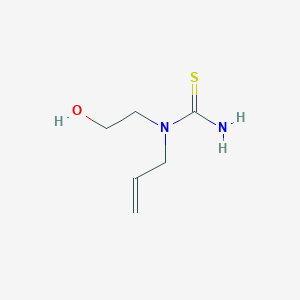
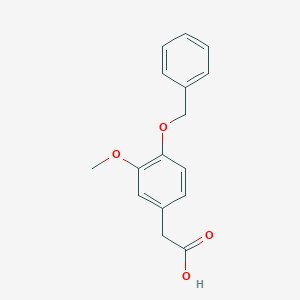
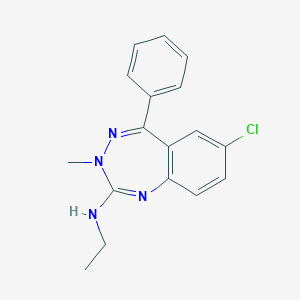
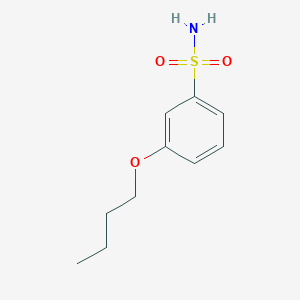
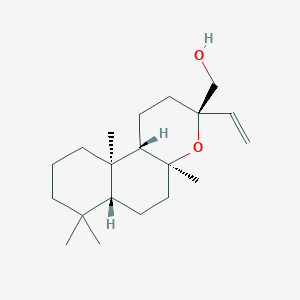
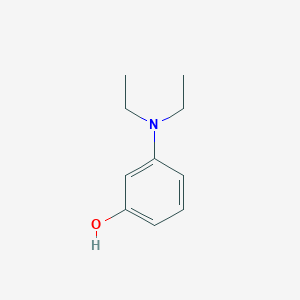
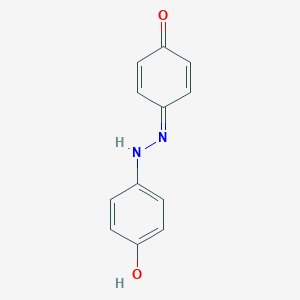
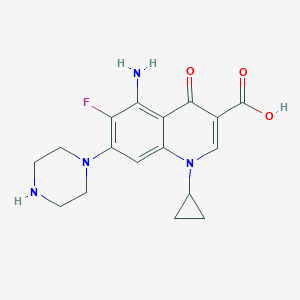
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
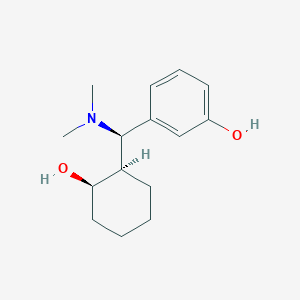
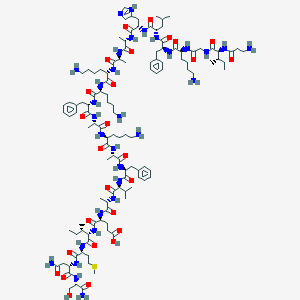
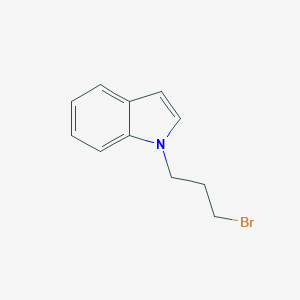
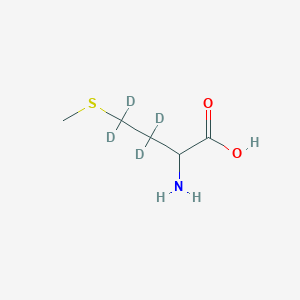
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)